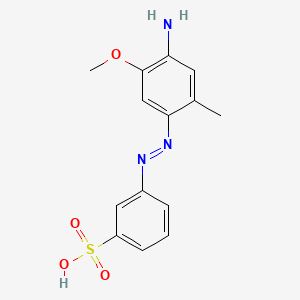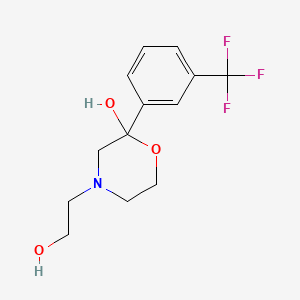
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol is a compound that features a morpholine ring substituted with a hydroxyethyl group and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol typically involves the reaction of morpholine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl group can participate in hydrogen bonding, stabilizing the interaction. The morpholine ring provides a scaffold that positions these functional groups optimally for interaction with the target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-Hydroxyethyl)-2-(3-(trifluoromethyl)phenyl)-2-morpholinol include:
4-(2-Hydroxyethyl)-2-phenyl-2-morpholinol: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(2-Hydroxyethyl)-2-(4-fluorophenyl)-2-morpholinol: Contains a fluorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
4-(2-Hydroxyethyl)-2-(3-chlorophenyl)-2-morpholinol: The presence of a chlorophenyl group alters its chemical behavior compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts specific electronic and steric effects that influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
79039-62-6 |
|---|---|
Molekularformel |
C13H16F3NO3 |
Molekulargewicht |
291.27 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-2-[3-(trifluoromethyl)phenyl]morpholin-2-ol |
InChI |
InChI=1S/C13H16F3NO3/c14-13(15,16)11-3-1-2-10(8-11)12(19)9-17(4-6-18)5-7-20-12/h1-3,8,18-19H,4-7,9H2 |
InChI-Schlüssel |
PAFDHXLIBLVPAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1CCO)(C2=CC(=CC=C2)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



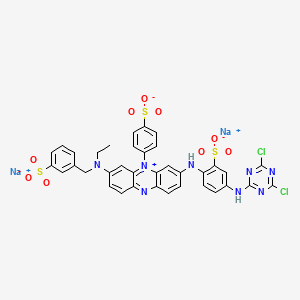

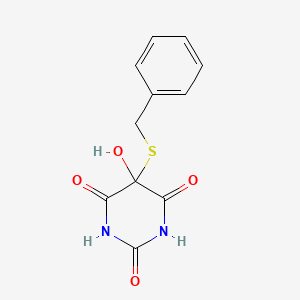


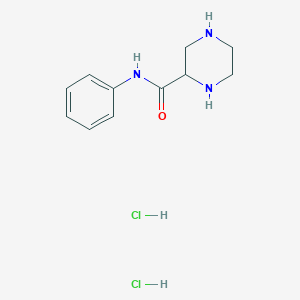
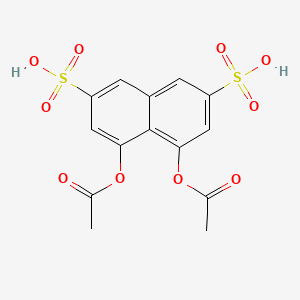

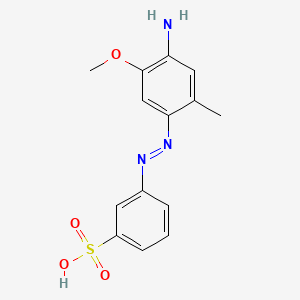
![(1R,2E,4R,7S,8R,9R,10S)-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-2,11-diene-4,9,10-triol](/img/structure/B12795320.png)

